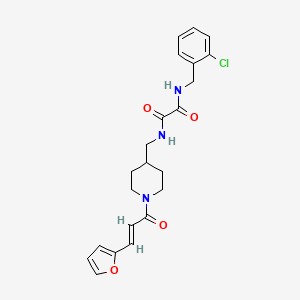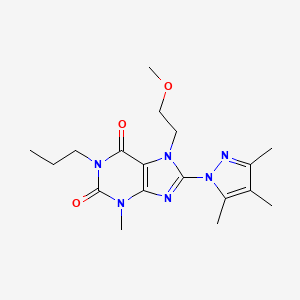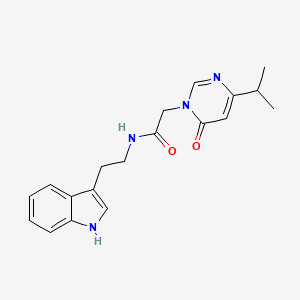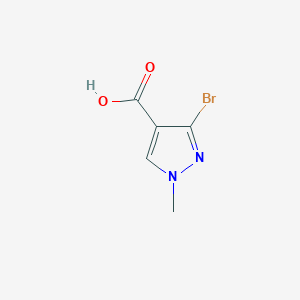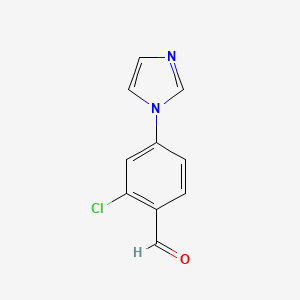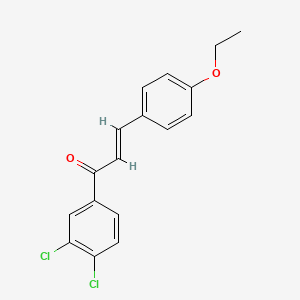
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and pathways involved in inflammation and cancer cell growth. In agriculture, it acts as a neurotoxin to insects and disrupts the fungal cell membrane, leading to their death. In material science, it acts as a fluorescent material in OLEDs, emitting light when an electric current is applied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one also vary depending on its application. In medicine, it has been shown to reduce inflammation and tumor growth, as well as possess anti-microbial properties. In agriculture, it has been shown to be toxic to insects and fungi. In material science, it has been shown to emit light when an electric current is applied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments is its potential to serve as a natural and environmentally friendly alternative to synthetic chemicals. Additionally, its diverse range of applications makes it a versatile compound for research. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research involving ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. In medicine, further studies could investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. In agriculture, research could focus on optimizing its insecticidal and fungicidal properties for more effective and sustainable pest control. In material science, research could explore its potential as a fluorescent material in other applications, such as sensors and displays. Overall, (this compound)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has significant potential for further research and development in various fields.
Synthesemethoden
The synthesis of ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction mixture is then heated and stirred to obtain the desired product. Another method involves the use of a microwave-assisted synthesis, which has been shown to be more efficient and environmentally friendly.
Wissenschaftliche Forschungsanwendungen
((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated as a potential drug candidate for the treatment of cancer and other diseases. In agriculture, it has been used as a natural pesticide due to its insecticidal and fungicidal properties. Additionally, it has also been studied for its potential applications in material science, such as in the synthesis of organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-14-7-3-12(4-8-14)5-10-17(20)13-6-9-15(18)16(19)11-13/h3-11H,2H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMULKFGTLJBNS-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)
![3-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)propanenitrile](/img/structure/B2831015.png)
![N-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2831017.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)
![3-Methyl-N-(1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2831019.png)
